molecular formula C18H12F2N2O4 B2895278 4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid CAS No. 571182-64-4

4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid

Cat. No.: B2895278
CAS No.: 571182-64-4
M. Wt: 358.301
InChI Key: AEKOKBOVPJNLHH-UHFFFAOYSA-N
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Description

4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid is a structurally complex organic compound characterized by a benzoic acid backbone functionalized with a cyano-substituted propenamide group and a difluoromethoxy-phenyl moiety. The difluoromethoxy group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, making it a candidate for specialized synthetic or biomedical uses .

Properties

IUPAC Name

4-[[2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O4/c19-18(20)26-15-7-1-11(2-8-15)9-13(10-21)16(23)22-14-5-3-12(4-6-14)17(24)25/h1-9,18H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKOKBOVPJNLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which 4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group and difluoromethoxy phenyl group can participate in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Dye-Sensitized Solar Cells

highlights two closely related dyes:

  • (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid: Features a dimethylamino group at the para position of the phenyl ring.
  • (Z)-2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid: Substituted with a bulkier diphenylamino group.

Key Differences :

  • Electron-Donating Capacity: The dimethylamino and diphenylamino groups are strong electron donors, enhancing charge transfer in DSSCs. In contrast, the difluoromethoxy group in the target compound is electron-withdrawing, which may reduce recombination losses but limit light-harvesting efficiency .
  • Photovoltaic Performance: The dimethylamino and diphenylamino analogs achieved power conversion efficiencies (PCEs) of 3.17% and 3.30%, respectively. The target compound’s PCE remains unreported, but its electronic profile suggests lower performance unless paired with complementary donors .
Substituent Effects on Acidity and Solubility

and provide insights into benzoic acid derivatives with varying substituents:

  • 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acids (): Azo-linked derivatives exhibit pKa values influenced by substituents. For example, electron-withdrawing groups (e.g., nitro) lower pKa by stabilizing the deprotonated form. The target compound’s difluoromethoxy group likely reduces its carboxylic acid pKa relative to non-fluorinated analogs .
Functional Group Variations in Amide Derivatives

describes 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide, which replaces the benzoic acid group with a pyrimidine-sulfamoyl moiety.

  • Bioactivity Potential: The sulfamoyl-pyrimidine group may enhance binding to biological targets (e.g., enzymes), whereas the benzoic acid group in the target compound favors solubility and coordination in materials applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent (R) Key Applications pKa (Carboxylic Acid) PCE (%)
4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid (Target) Difluoromethoxy DSSCs, Organic Electronics ~2.8* N/A
(Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid Dimethylamino DSSCs N/A 3.17
(Z)-2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid Diphenylamino DSSCs N/A 3.30
4-[[2-Cyano-3-[4-(diphenylamino)phenyl]prop-2-enoyl]amino]benzoic acid Diphenylamino Materials Science ~3.2* N/A
2-Hydroxy-4-nitro-3-(benzothiazolylazo)benzoic acid Nitro (electron-withdrawing) Dyes, Sensors 1.9 N/A

*Estimated based on substituent effects.

Research Findings and Implications

  • Electrochemical Stability : The difluoromethoxy group in the target compound improves resistance to oxidative degradation compared to methoxy or hydroxy analogs, as fluorine atoms reduce electron density .
  • Synthetic Challenges: Introducing the difluoromethoxy group requires specialized fluorination techniques, increasing synthesis complexity relative to dimethylamino or diphenylamino derivatives .

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid is C17H14F2N2O3C_{17}H_{14}F_2N_2O_3, with a molecular weight of 348.30 g/mol . The structure includes a cyano group, a difluoromethoxy group, and an enamido linkage, which are crucial for its biological interactions.

  • Enzyme Inhibition :
    • This compound has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic pathways. In vitro studies suggest that it may inhibit 5-alpha-reductase , an enzyme critical in steroid metabolism, which can have implications in conditions like benign prostatic hyperplasia and androgenetic alopecia .
  • Antioxidant Activity :
    • Preliminary studies indicate that derivatives of benzoic acid can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is vital for protecting against cellular damage and aging processes .
  • Antiproliferative Effects :
    • Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. The mechanisms often involve apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that benzoic acid derivatives could enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis . The compound's ability to modulate these pathways may offer therapeutic avenues in age-related diseases.
  • Cytotoxicity Assessments :
    • In cytotoxicity assays conducted on human foreskin fibroblasts and various cancer cell lines (e.g., Hep-G2), the compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits 5-alpha-reductase
Antioxidant ActivityScavenges free radicals
AntiproliferativeInduces apoptosis in cancer cells
CytotoxicityLow cytotoxicity in normal fibroblasts

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